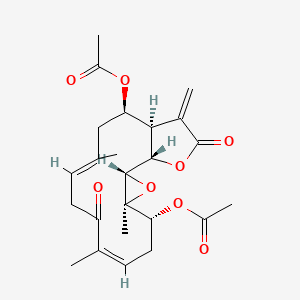

Michaolide D

Description

Michaolides are a class of cembranoid diterpenes primarily isolated from soft corals, such as Sinularia spp. and Lobophytum michaelae. These compounds exhibit diverse structural features, including polyoxygenated cembranoid skeletons, exocyclic double bonds, and α-exo-methylene-γ-lactone moieties, which are critical for their bioactivity . Their biological activities range from cytotoxic effects against cancer cell lines to antiviral properties, making them subjects of interest in natural product drug discovery.

Properties

Molecular Formula |

C24H30O8 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,7E,11E,14R,15R)-14-acetyloxy-4,8,12-trimethyl-16-methylidene-9,17-dioxo-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-5-yl] acetate |

InChI |

InChI=1S/C24H30O8/c1-12-7-9-17(27)13(2)8-10-19(30-16(5)26)24(6)22(32-24)21-20(14(3)23(28)31-21)18(11-12)29-15(4)25/h7-8,18-22H,3,9-11H2,1-2,4-6H3/b12-7+,13-8+/t18-,19-,20-,21+,22+,24+/m1/s1 |

InChI Key |

JNBMVQUUSKZDNU-FIBYYQDESA-N |

Isomeric SMILES |

C/C/1=C\CC(=O)/C(=C/C[C@H]([C@]2([C@@H](O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C)/C |

Canonical SMILES |

CC1=CCC(=O)C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C)OC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences among Michaolides and related cembranoids:

Key Structural Insights :

- α-exo-methylene-γ-lactone group : Critical for cytotoxicity, as seen in Michaolides L, M, and Q. Its absence (e.g., Michaolide O) results in loss of activity .

- Acetyloxy substitutions : Positional changes (e.g., C-5 in Michaolide M vs. C-9 in Michaolide N) significantly modulate potency.

Functional Comparison: Cytotoxicity and Antiviral Activity

Cytotoxicity (Table 3 from ) :

| Cell Line | Michaolide L | Michaolide Q | Sinulariolide |

|---|---|---|---|

| P-388 (leukemia) | 1.2 μM | 0.9 μM | 5.8 μM |

| HT-29 (colon cancer) | 2.4 μM | 1.5 μM | 7.3 μM |

| A-549 (lung cancer) | 3.8 μM | 2.1 μM | 6.9 μM |

- Michaolide Q is the most potent, likely due to its dual acetyloxy groups enhancing membrane permeability .

Antiviral Activity :

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Michaolide D from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) optimized for polar/non-polar compound separation. Characterization requires spectroscopic methods (NMR, MS) and comparison with published spectral data . For purity validation, combine multiple techniques (e.g., HPLC purity >95%, NMR signal consistency) and cross-reference with synthetic standards if available .

| Step | Technique | Validation Criteria |

|---|---|---|

| Extraction | Ethanol/water gradient | Yield optimization via solvent ratio |

| Purification | Reverse-phase HPLC | Purity assessment (UV detection) |

| Structural Elucidation | 2D-NMR (COSY, HSQC) | Match with literature data |

Q. How should researchers design initial biological activity screenings for this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) using cell lines or recombinant proteins. Include positive/negative controls and dose-response curves. For reproducibility, document cell passage numbers, incubation times, and solvent effects (e.g., DMSO concentration ≤0.1%) . Use statistical tools (e.g., GraphPad Prism) for IC50 calculations and error analysis .

Q. What are common pitfalls in synthesizing this compound analogs, and how can they be mitigated?

- Methodological Answer : Common issues include low yield due to steric hindrance or unstable intermediates. Mitigate via computational modeling (e.g., DFT for reaction feasibility) and optimizing reaction conditions (e.g., inert atmosphere, catalyst screening). Validate synthetic routes with intermediate characterization (e.g., HRMS, IR) and reproducibility tests across ≥3 independent batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell type, exposure time) or compound stability. Conduct a systematic review using PRISMA guidelines, meta-analyze data, and perform independent validation under standardized conditions . Use triangulation (e.g., in vitro, in silico, in vivo models) to confirm mechanisms .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

- Methodological Answer : Employ a crossover design with LC-MS/MS quantification in plasma/tissues. Include parameters like bioavailability (F%), half-life (t½), and tissue distribution. Control for inter-individual variability using isogenic animal models and account for metabolite interference via stable isotope labeling .

| Parameter | Method | Considerations |

|---|---|---|

| Bioavailability | Oral vs. IV dosing | F% calculation via AUC ratio |

| Metabolite Profiling | UPLC-QTOF-MS | MS/MS fragmentation matching |

| Tissue Distribution | Radiolabeling (³H/¹⁴C) | Autoradiography validation |

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (GC-MS) data from treated vs. control samples. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) and validate hits with CRISPR-Cas9 knockouts or pharmacological inhibitors . Ensure data reproducibility via triplicate runs and public deposition in repositories like ProteomeXchange .

Q. What statistical methods are appropriate for analyzing dose-dependent synergy between this compound and existing therapeutics?

- Methodological Answer : Use the Chou-Talalay combination index (CI) model to quantify synergy (CI<1), additivity (CI=1), or antagonism (CI>1). Validate with Bliss independence or Loewe additivity models. For longitudinal data, apply mixed-effects models to account for time-dependent variability .

Guidelines for Data Reporting

- Supplementary Materials : Include raw spectra, dose-response curves, and statistical code in appendices. Label datasets clearly (e.g., "Supplementary Table S1: NMR Assignments") and cite them in-text .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and provide ethics committee approval details in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.